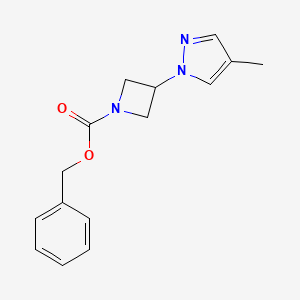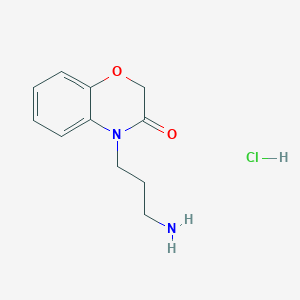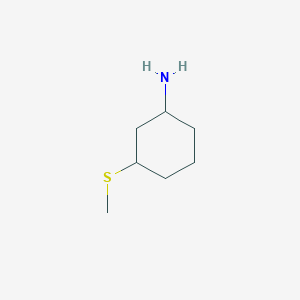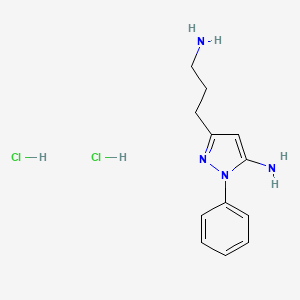![molecular formula C11H19N3 B1524554 (2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine CAS No. 1248116-31-5](/img/structure/B1524554.png)
(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine
Vue d'ensemble
Description
2-(Dimethylamino)ethyl)amino}phenyl)methanamine, commonly known as DMAE, is an organic compound with a wide range of applications in scientific research and in the pharmaceutical industry. It is a choline-containing compound that is naturally produced in the body and is also found in certain foods. DMAE is a popular compound used in research studies due to its ability to act as a precursor to the neurotransmitter acetylcholine, which is involved in many physiological functions. DMAE is also used in the production of cosmetics and dietary supplements, and is used as an ingredient in many health and wellness products.
Applications De Recherche Scientifique
Gene Delivery Systems
The compound is used in the formation of electrostatic complexes with anionic biomacromolecules like DNA and RNA, making it suitable for gene delivery systems. This application leverages the water-soluble nature and positive charge of polymers derived from the compound .
Ocular Drug Delivery
A crosslinked nanogel loaded with pilocarpine hydrochloride, synthesized from the compound, serves as an ocular drug delivery system. It interacts with the mucosal gel layer of a mucosal membrane, enhancing drug delivery to the eyes .
Anticancer Therapy
Thermosensitive and crosslinked nanogels derived from the compound have been exploited in anticancer therapy as a drug delivery system for doxorubicin, a chemotherapy medication .
Production of Cationic Polymers
The compound is commonly used in producing cationic polymers that act as flocculants, coagulants, dispersants, and stabilizers due to their highly charged nature .
Polymersomes Development
Diblock copolymers synthesized from the compound have been used to develop new materials and understand polymersomes’ properties better. These polymersomes are responsive to pH and temperature changes .
Biocompatible Material Modification
An amphiphilic block copolymer comprising a biocompatible poly(ethylene glycol) block was modified with poly(2-(dimethylamino)ethyl methacrylate) side chains using this compound, demonstrating its role in creating biocompatible materials .
Star-Shaped Polymer Synthesis
The compound has been used to synthesize sixteen-arm star-shaped polymers via atom transfer radical polymerization (ATRP), indicating its utility in advanced polymer synthesis techniques .
Propriétés
IUPAC Name |
N-[2-(aminomethyl)phenyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-14(2)8-7-13-11-6-4-3-5-10(11)9-12/h3-6,13H,7-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAFSTPBEGVXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)

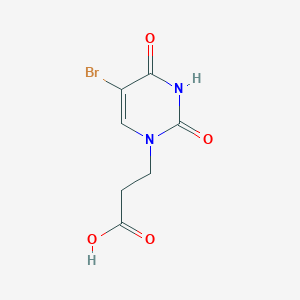
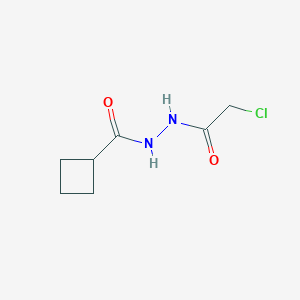
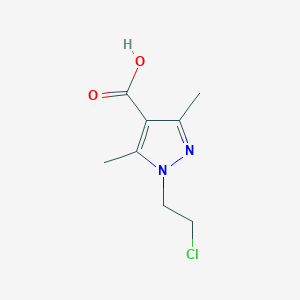
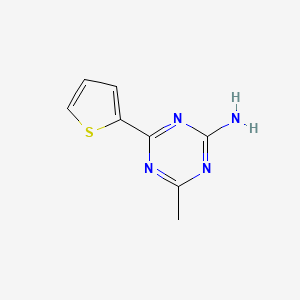

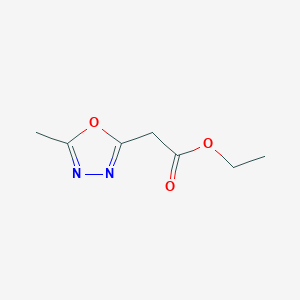
![2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1524485.png)
